N-Butylphthalimide
Overview
Description
N-Butylphthalimide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3559. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical and Biological Applications :
- N-Alkylphthalimides, including N-butylphthalimide, have been studied for their activity in inhibiting tumor necrosis factor-alpha production by human leukemia HL-60 cells. This compound, however, did not show significant activity in this context (Shibata et al., 1995).
- 3-N-Butylphthalide, a derivative of this compound, has shown significant neuroprotective effects and is used in the treatment of ischemic stroke and other neurological disorders (Abdoulaye & Guo, 2016).
- 3-N-Butylphthalide has also been studied for its therapeutic effects in neurodegenerative diseases and is considered a potential drug for these conditions (Luo et al., 2019).
Chemical Synthesis :
- This compound has been synthesized under solid–liquid phase-transfer catalysis conditions, demonstrating a method to synthesize organic chemicals efficiently (Wang et al., 2005).
Materials Science and Energy Storage :
- In the field of energy storage, the lengthening of an aliphatic chain of a phthalimide-based negative redox couple, such as this compound, was studied for non-aqueous flow batteries. The study revealed enhanced properties attributed to a lower packing density, resulting in increased energy density (Kim et al., 2018).
Fluorescence Probes and Microscopy :
- This compound derivatives have been used as fluorescence probes for β-cyclodextrin inclusion complexes and hydrophobic microdomains in amphiphilic systems. These compounds have shown potential in steady-state fluorescence studies (Wintgens & Amiel, 2004).
Polymer Stabilization :
- N-Arylphthalimide derivatives, which include this compound, have been investigated as thermal stabilizers for rigid poly(vinyl chloride), showing greater stabilizing efficiencies compared to some conventional stabilizers (Mohamed et al., 2002).
Mechanism of Action
Target of Action
N-Butylphthalimide (NBP) is a synthetic compound that has been found to have significant effects on various biological targets. It has been shown to have potent antifungal, anti-biofilm, and anti-hyphal properties against Candida species . The primary targets of NBP are the biofilms and hyphae of Candida species, which are responsible for causing candidiasis, a common fungal infection in humans .
Mode of Action
NBP interacts with its targets by inhibiting the formation of biofilms and hyphae in Candida species. It has been found to be the most potent among N-substituted phthalimides, with a minimum inhibitory concentration (MIC) of 100 µg/ml . It dose-dependently inhibits biofilm at sub-inhibitory concentrations (10–50 µg/ml) in both fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis . Furthermore, NBP markedly inhibits the hyphal formation and cell aggregation of C. albicans and alters its colony morphology in a dose-dependent manner .
Biochemical Pathways
NBP affects several biochemical pathways. It has been found to significantly downregulate the expression of important hyphal- and biofilm-associated genes, such as ECE1, HWP1, and UME6 . This suggests that NBP may interfere with the gene expression pathways that regulate the morphogenesis and biofilm formation of Candida species. Additionally, NBP has been found to activate the Nrf2 pathway, which plays a crucial role in mitigating oxidative stress and inflammation .
Pharmacokinetics
It is known that nbp undergoes extensive metabolism in humans . The major metabolites in human plasma were 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP . The AUC (Area Under the Curve) of metabolites was much larger than that of NBP, indicating that NBP is extensively metabolized in the body .
Result of Action
The molecular and cellular effects of NBP’s action are primarily its antifungal and anti-biofilm activities. It effectively inhibits biofilm formation in various pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus . It also significantly reduces the richness and diversity of the intestinal microbiota . At the molecular level, NBP activates the Nrf2 pathway, reducing oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of NBP can be influenced by various environmental factors. For instance, the presence of antibiotics can affect the intestinal microbiota, which in turn can influence the pharmacokinetics of NBP . Furthermore, the efficacy of NBP can be affected by the specific strain of Candida species, as well as their resistance or sensitivity to other antifungal agents .
Safety and Hazards
N-Butylphthalimide is classified as an irritant . It causes serious eye irritation and is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Butylphthalimide has been found to interact with various biomolecules, particularly those involved in angiogenesis . It stimulates angiogenesis by inducing the production of angiogenic growth factors VEGFA and CD31 . The compound also increases the tubule formation rate and migration capability of human umbilical vein endothelial cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by upregulating the expression of the hedgehog signaling pathway . This upregulation leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It activates the transcription factor Gli1, which is a key regulator of the hedgehog signaling pathway . This activation leads to increased production of angiogenic growth factors and enhanced angiogenesis .
Properties
IUPAC Name |
2-butylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDEVCJRCPTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044591 | |
Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1515-72-6 | |
Record name | N-Butylphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butylphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.